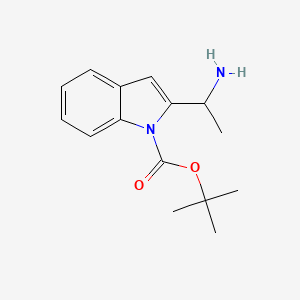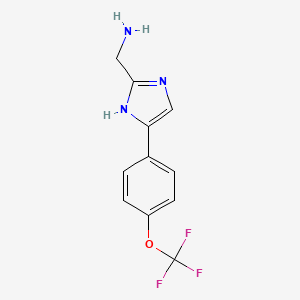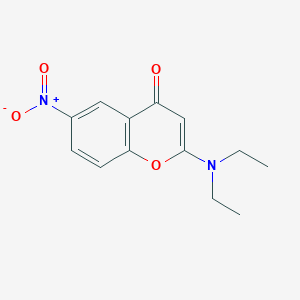![molecular formula C13H9ClFN3 B11857278 2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted pyridine, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications.
科学的研究の応用
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
作用機序
The mechanism by which 2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity through interactions like hydrogen bonding and hydrophobic effects.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid
Uniqueness
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine is unique due to its dual-ring structure, which combines the properties of both imidazole and pyridine rings. This duality provides a versatile scaffold for chemical modifications, making it valuable in various research and industrial applications.
特性
分子式 |
C13H9ClFN3 |
|---|---|
分子量 |
261.68 g/mol |
IUPAC名 |
2-(chloromethyl)-6-(3-fluorophenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9ClFN3/c14-6-12-17-11-5-9(7-16-13(11)18-12)8-2-1-3-10(15)4-8/h1-5,7H,6H2,(H,16,17,18) |
InChIキー |
UTZHGSUEZIPEME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(N=C2)N=C(N3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)

![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)


![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)






![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)

